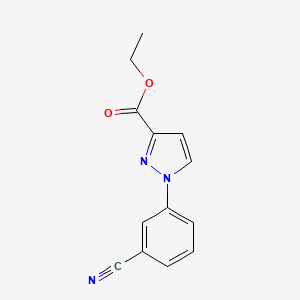

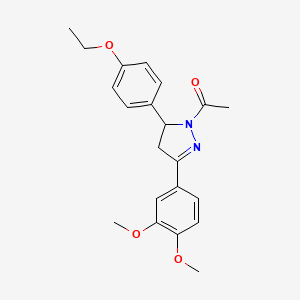

![molecular formula C22H20N4O B2465562 2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097866-57-2](/img/structure/B2465562.png)

2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide” is a chemical compound that belongs to the class of organic compounds known as naphthalenes . These are compounds containing a naphthalene moiety, which consists of two fused benzene rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of a new copolymer via reaction of new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS . The structure of the new compound was fully characterized by these methods .Chemical Reactions Analysis

The key step in the synthesis of similar compounds is based on the formation of an extremely stable bond between two molecules via a dipolar cycloaddition -1,3 between an azide and the compound .Physical And Chemical Properties Analysis

The physical properties of similar compounds, including solubility and viscosity, have been studied, and the results showed good solubility and chain growth for the polymer . The optical band gap energy of the polymers was determined by absorption onset and found to be 2.38 eV for the polymer .Scientific Research Applications

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

This compound has been used in the synthesis of new biheterocyclic phosphonic α-amino esters . These esters are of the 1,2,3-triazole-benzimidazole and 1,2,3-triazole-carbazole type .

Crystallographic Studies

The compound has been studied using X-ray diffraction (XRD) to determine its crystal structure . This study provides valuable information about the compound’s molecular conformation .

Inhibitor of Transient Receptor Potential Melastatin 4 (TRPM4)

The compound has been designed and synthesized as a new inhibitor of Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases .

Antibacterial Activity

The compound has been screened for its antibacterial activity against various bacteria . These include Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Pharmacological Applications

Organophosphorus compounds, especially α-aminophosphonates and their ester derivatives, have a wide range of pharmacological applications . As such, this compound could potentially be used in the development of new drugs .

Environmental Applications

Due to the properties of α-aminophosphonates and their ester derivatives, this compound could also have potential environmental applications .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that “2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide” and similar compounds could be further explored for their potential applications in various fields, including medicine.

properties

IUPAC Name |

2-naphthalen-1-yl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c27-22(13-18-7-3-6-17-5-1-2-9-21(17)18)24-11-12-26-16-20(15-25-26)19-8-4-10-23-14-19/h1-10,14-16H,11-13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHJGKZYZOXPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=C(C=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

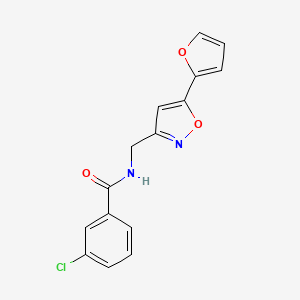

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2465480.png)

![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)

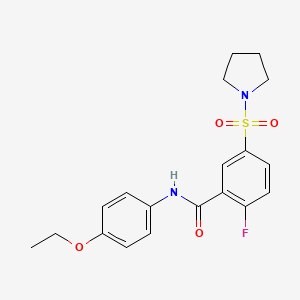

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)

![methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)

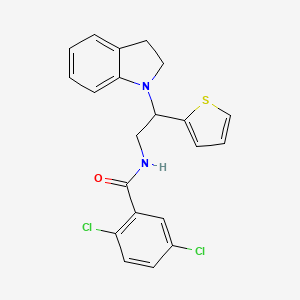

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2465500.png)